Tetrapotassium hexacyanoferrate

Description

Structure

2D Structure

Properties

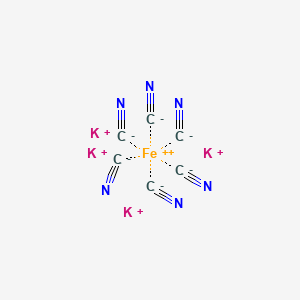

Molecular Formula |

C6FeK4N6 |

|---|---|

Molecular Weight |

368.34 g/mol |

IUPAC Name |

tetrapotassium;iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+2;4*+1 |

InChI Key |

XOGGUFAVLNCTRS-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical formula for Tetrapotassium hexacyanoferrate trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapotassium hexacyanoferrate trihydrate, also known as potassium ferrocyanide trihydrate or yellow prussiate of potash, is an inorganic coordination compound with the chemical formula K₄[Fe(CN)₆]·3H₂O .[1] It is a lemon-yellow crystalline solid that is soluble in water but insoluble in ethanol.[1] This compound is widely utilized in various scientific and industrial applications, including as a laboratory reagent, in the synthesis of pigments like Prussian blue, and in analytical chemistry techniques.[2] For professionals in research and drug development, its utility extends to histochemical staining and various assays due to its specific reactivity with iron ions.

Core Properties and Data

This compound trihydrate is valued for its stability and well-defined chemical properties. The central iron atom is in the +2 oxidation state, forming a stable octahedral complex with six cyanide ligands. The presence of three water molecules in its hydrated form is crucial for its crystalline structure.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | K₄[Fe(CN)₆]·3H₂O |

| Molar Mass | 422.388 g/mol |

| Appearance | Light yellow crystalline granules[1] |

| Density | 1.85 g/cm³ (trihydrate)[1][3] |

| Melting Point | 70 °C (decomposes, loses water at 60°C)[2][3] |

| Boiling Point | Decomposes |

| Solubility in Water | 28.9 g/100 mL at 20 °C (trihydrate)[1] |

| CAS Number | 14459-95-1 (trihydrate)[1] |

Key Applications in Research

The primary application of this compound trihydrate in a research context is as a key reagent in the Prussian blue staining protocol . This histochemical method is highly sensitive for detecting the presence of ferric iron (Fe³⁺) in tissue sections, which is crucial for studies related to hemochromatosis, hemosiderosis, and other conditions involving iron overload.

Another significant application is in antioxidant assays , specifically the Potassium Ferricyanide Reducing Power (PFRAP) assay. This assay measures the reducing ability of antioxidants, which convert ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺). The resulting ferrocyanide then reacts with ferric ions to form a colored complex, allowing for spectrophotometric quantification of antioxidant activity.

Furthermore, it serves as a precursor in the synthesis of Prussian blue nanoparticles . These nanoparticles have garnered interest in various biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) and in the development of biosensors.

Experimental Protocols

Prussian Blue Staining for Ferric Iron Detection in Tissue

This protocol details the procedure for identifying ferric iron deposits in paraffin-embedded tissue sections. The reaction involves treating the tissue with an acidic solution of potassium ferrocyanide. Ferric ions present in the tissue react with the ferrocyanide to form an insoluble, bright blue pigment known as Prussian blue (ferric ferrocyanide).[4]

Materials:

-

Paraffin-embedded tissue sections

-

10% Formalin (for fixation)

-

20% Aqueous Solution of Hydrochloric Acid (HCl)

-

10% Aqueous Solution of Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Nuclear Fast Red solution (for counterstaining)

-

Distilled water

-

Ethanol (95% and 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate them through a series of alcohol dilutions to distilled water.[4]

-

Staining Solution Preparation: Immediately before use, mix equal parts of the 20% hydrochloric acid solution and the 10% potassium ferrocyanide solution.[4]

-

Staining: Immerse the slides in the freshly prepared staining solution for 20 minutes.[4]

-

Washing: Thoroughly wash the slides in three changes of distilled water.[4]

-

Counterstaining: Counterstain the sections with Nuclear Fast Red solution for 5 minutes to visualize cell nuclei.[4]

-

Rinsing: Rinse the slides twice in distilled water.[4]

-

Dehydration: Dehydrate the sections through 95% ethanol and two changes of 100% ethanol.[4]

-

Clearing: Clear the sections in two changes of xylene, for 3 minutes each.[4]

-

Mounting: Coverslip the slides using a resinous mounting medium.[4]

Expected Results:

Visualized Workflow: Prussian Blue Staining

The following diagram illustrates the key steps in the Prussian blue staining protocol.

Caption: Workflow for Prussian Blue Staining of Tissue Sections.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetrapotassium Hexacyanoferrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tetrapotassium hexacyanoferrate, also known as potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O). This coordination compound, which forms lemon-yellow monoclinic crystals, is a vital reagent in various industrial and laboratory settings.[1] Its applications range from an anti-caking agent for salts to a precursor in the production of pigments like Prussian blue.[1][2][3][4]

Synthesis of this compound Crystals

The synthesis of this compound can be approached through several methods, from historical procedures to modern industrial-scale manufacturing. The primary goal is the formation of the stable trihydrate crystalline solid.

Industrial Production Method

The contemporary industrial synthesis of potassium ferrocyanide is a multi-step process designed for high yield and purity.[1][2][3] It begins with the reaction of hydrogen cyanide (HCN), iron(II) chloride (FeCl₂), and calcium hydroxide (Ca(OH)₂). This initial reaction produces a solution of calcium ferrocyanide (Ca₂[Fe(CN)₆]).[1][2] This intermediate is then treated with a potassium salt to precipitate a mixed calcium-potassium salt. Finally, the mixed salt is reacted with potassium carbonate (K₂CO₃) to yield the desired this compound.[1][2]

Laboratory Synthesis from Sodium Ferrocyanide

A common laboratory-scale synthesis involves the conversion of sodium ferrocyanide to potassium ferrocyanide. This method is based on the differential solubility of the sodium and potassium salts.

Experimental Protocol: Synthesis from Sodium Ferrocyanide

-

Dissolution: Prepare a concentrated aqueous solution of sodium ferrocyanide (Na₄[Fe(CN)₆]).

-

Precipitation: Add a stoichiometric excess of a concentrated potassium chloride (KCl) solution to the sodium ferrocyanide solution while stirring. The less soluble potassium ferrocyanide will precipitate out of the solution.

-

Crystallization: The crude potassium ferrocyanide is then purified by recrystallization. Dissolve the precipitate in a minimum amount of hot deionized water.

-

Cooling and Crystal Growth: Slowly cool the saturated solution to room temperature. Lemon-yellow crystals of K₄[Fe(CN)₆]·3H₂O will form. Further cooling in an ice bath can increase the yield.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried at a temperature below 60°C to prevent the loss of water of crystallization.[5]

Characterization of this compound Crystals

A variety of analytical techniques are employed to characterize the structure, composition, and purity of the synthesized crystals.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure and phase purity of the synthesized material. This compound trihydrate typically crystallizes in a monoclinic system.[1][6] However, a metastable tetragonal polymorph is also known to exist.[6][7][8]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A finely ground powder of the synthesized crystals is prepared.

-

Data Collection: The powder is mounted on a sample holder and analyzed using an X-ray diffractometer. Data is typically collected over a 2θ range of 10° to 60°.[7]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from crystallographic databases to confirm the crystal structure and identify any impurities.

| Crystallographic Data for Monoclinic K₄[Fe(CN)₆]·3H₂O | |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Note: Specific lattice parameters can be determined through Rietveld refinement of the PXRD data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound. The most characteristic vibration in the FTIR spectrum of this compound is the cyanide (C≡N) stretching mode.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Spectral Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The positions and shapes of the absorption bands are analyzed to confirm the presence of the hexacyanoferrate(II) complex and the water of hydration.

| Characteristic FTIR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching of water of crystallization |

| ~2040 | C≡N stretching of the [Fe(CN)₆]⁴⁻ anion[9] |

| ~590 | Fe-CN deformation mode[10] |

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the crystals and the loss of water of crystallization.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample of the crystals is placed in a TGA crucible.

-

Heating Program: The sample is heated at a constant rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., air or nitrogen).[11]

-

Data Analysis: The weight loss as a function of temperature is recorded. The stepwise loss of water molecules can be observed, followed by the decomposition of the anhydrous compound at higher temperatures.[6]

| Thermal Decomposition Data | |

| Temperature Range (°C) | Event |

| 45-110 | Stepwise loss of three water molecules of crystallization[6] |

| >360 | Oxidation of Fe(II) to Fe(III)[6] |

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface morphology and crystal habit of the synthesized this compound.

Experimental Protocol: Scanning Electron Microscopy (SEM)

-

Sample Mounting: The crystals are mounted on an SEM stub using conductive carbon tape.

-

Coating: To prevent charging, the sample is coated with a thin layer of a conductive material, such as gold or iridium.[7]

-

Imaging: The sample is then imaged in the SEM at various magnifications to observe its morphology.

Visualization of Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound crystals.

Caption: Workflow for the laboratory synthesis of this compound.

Caption: Logical workflow for the characterization of this compound crystals.

References

- 1. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 2. POTASSIUM FERROCYANIDE - Ataman Kimya [atamanchemicals.com]

- 3. procurementresource.com [procurementresource.com]

- 4. imarcgroup.com [imarcgroup.com]

- 5. This compound trihydrate - CD Formulation [formulationbio.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. nathan.instras.com [nathan.instras.com]

- 10. researchgate.net [researchgate.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Potassium Ferrocyanide (K₄[Fe(CN)₆])

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ferrocyanide, systematically known as potassium hexacyanoferrate(II), is an inorganic coordination compound with the formula K₄[Fe(CN)₆].[1][2] It typically exists as the trihydrate, K₄[Fe(CN)₆]·3H₂O, which presents as light lemon-yellow monoclinic crystals.[3][4] This compound is of significant interest in various scientific and industrial fields, including as a precursor in the synthesis of pigments, in analytical chemistry, and due to its low toxicity, as a food additive (E536) to prevent caking in salt.[4][5] Despite containing cyanide ligands, potassium ferrocyanide is not considered toxic because the strong bond between the iron and cyanide ions prevents the release of free cyanide in the body.[4] This guide provides a comprehensive overview of its core physical and chemical properties, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for research and development applications.

Physical Properties

Potassium ferrocyanide is a yellow crystalline solid.[6] It is odorless and has a salty, bitter taste.[4] The trihydrate is slightly efflorescent and begins to lose its water of crystallization at approximately 60°C, becoming completely dehydrated at 100°C to form a white, hygroscopic powder.[4][6]

Quantitative Physical Data

| Property | Value | Notes |

| Molar Mass | 368.35 g/mol (anhydrous)[3] | 422.388 g/mol (trihydrate)[3] |

| Appearance | Light yellow, crystalline granules[3] | |

| Density | 1.85 g/cm³ (trihydrate)[3] | 1.935 g/cm³ at 20 °C[6] |

| Melting Point | Decomposes[3] | Begins to lose water of crystallization around 60 °C[4] |

| Boiling Point | Decomposes[3][7] | |

| Solubility in Water | 28.9 g/100 mL at 20 °C (trihydrate)[3] | 330 g/L in cold water, 775 g/L in hot water[6][8] |

| Solubility in Other Solvents | Insoluble in ethanol and ether[3][7] | Soluble in acid[6] |

| Crystal Structure | Monoclinic[3][6] |

Chemical Properties and Reactivity

The chemical behavior of potassium ferrocyanide is dominated by the stable [Fe(CN)₆]⁴⁻ complex ion, where iron is in the +2 oxidation state.[1] The cyanide ligands are strongly bound to the central iron atom.[4]

Key Chemical Reactions

1. Formation of Prussian Blue: A hallmark reaction of potassium ferrocyanide is its reaction with ferric (Fe³⁺) salts, such as ferric chloride, to produce the intensely colored pigment, Prussian blue (iron(III) hexacyanoferrate(II)).[7][9] This reaction is highly sensitive and is often used as a qualitative test for ferric ions.[5]

Reaction with Ferric Chloride: K₄[Fe(CN)₆] + FeCl₃ → KFe[Fe(CN)₆] + 3KCl[7]

2. Oxidation to Potassium Ferricyanide: Potassium ferrocyanide can be oxidized to potassium ferricyanide (K₃[Fe(CN)₆]), where the iron is in the +3 oxidation state. This can be achieved using oxidizing agents like chlorine gas or hydrogen peroxide.[3][10]

Reaction with Chlorine: 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl[3]

3. Reaction with Strong Acids: In the presence of strong acids like sulfuric acid, potassium ferrocyanide decomposes.[7]

Reaction with Sulfuric Acid: K₄[Fe(CN)₆] + 6H₂SO₄ + 6H₂O → 2K₂SO₄ + FeSO₄ + 3(NH₄)₂SO₄ + 6CO[7]

4. Formation of Sodium Nitroprusside: Treatment with nitric acid followed by neutralization with sodium carbonate can yield sodium nitroprusside, a compound used in medicine and as an analytical reagent.[3][6]

5. Redox Potential: The ferrocyanide/ferricyanide couple ([Fe(CN)₆]⁴⁻ / [Fe(CN)₆]³⁻) is a classic reversible one-electron redox system widely used in electrochemical studies. The formal redox potential is in the range of 360-430 mV.[11][12]

Experimental Protocols

Synthesis of Prussian Blue

This protocol describes the laboratory-scale synthesis of Prussian blue from potassium ferrocyanide and ferric chloride.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Iron(III) chloride (FeCl₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper[13]

-

Filter flask and vacuum source[13]

Procedure:

-

Prepare a saturated solution of potassium ferrocyanide by dissolving 1.39 g of K₄[Fe(CN)₆] in 5 mL of distilled water in a beaker.[13]

-

In a separate beaker, prepare a saturated solution of iron(III) chloride by dissolving 3.7 g of FeCl₃ in 5 mL of distilled water.[13]

-

While stirring, pour the potassium ferrocyanide solution into the iron(III) chloride solution.[13] An intense blue precipitate of Prussian blue will form immediately.[14]

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.[13]

-

Wet the filter paper with distilled water and turn on the vacuum source.

-

Pour the reaction mixture into the Buchner funnel to collect the Prussian blue precipitate.[13]

-

Wash the precipitate with a small amount of distilled water to remove any soluble impurities.

-

Allow the precipitate to dry. The final product is the Prussian blue pigment.[13]

Cyclic Voltammetry of the Ferrocyanide/Ferricyanide Redox Couple

This protocol outlines the basic procedure for studying the electrochemical behavior of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ redox couple using cyclic voltammetry.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium chloride (KCl) as a supporting electrolyte

-

Distilled water

-

Voltammetric cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Auxiliary electrode (e.g., platinum wire)

-

Potentiostat

Procedure:

-

Prepare a solution containing 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, and 0.1 M KCl in distilled water.[15]

-

Assemble the three-electrode system in the voltammetric cell containing the prepared solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment on the potentiostat software. A typical potential range would be from -0.5 V to +0.8 V.[15]

-

Run the cyclic voltammetry scan and record the resulting voltammogram.

-

The voltammogram will show the characteristic oxidation and reduction peaks of the ferrocyanide/ferricyanide couple. The data can be used to determine the formal potential and study the kinetics of the electron transfer.

Visualizations

Caption: Logical diagram illustrating the synthesis of Prussian Blue.

Caption: Experimental workflow for Cyclic Voltammetry.

References

- 1. Potassium Ferrocyanide: Structure, Properties & Uses Explained [vedantu.com]

- 2. collegedunia.com [collegedunia.com]

- 3. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 4. POTASSIUM FERROCYANIDE - Ataman Kimya [atamanchemicals.com]

- 5. webqc.org [webqc.org]

- 6. atamankimya.com [atamankimya.com]

- 7. byjus.com [byjus.com]

- 8. Potassium ferricyanide - Wikipedia [en.wikipedia.org]

- 9. Prussian blue - Wikipedia [en.wikipedia.org]

- 10. Potassium Ferrocyanide (K4Fe(CN)6 ) - GeeksforGeeks [geeksforgeeks.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. Sciencemadness Discussion Board - Report on making Prussian Blue - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Molecular Structure of Tetrapotassium Hexacyanoferrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapotassium hexacyanoferrate, also known as potassium ferrocyanide, is an inorganic coordination compound with the chemical formula K₄[Fe(CN)₆]. It is commonly found in its trihydrate form, K₄[Fe(CN)₆]·3H₂O. This compound is of significant interest in various fields, including analytical chemistry, pigment production, and as an anti-caking agent in food and road salt. For researchers and professionals in drug development, understanding the precise molecular structure of this and similar metal complexes is crucial for applications in areas such as toxicology, enzyme inhibition studies, and the development of metal-based therapeutics. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its bonding, geometry, and the experimental methods used for its characterization.

Molecular and Crystal Structure

The core of this compound's structure is the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻. In this complex, a central iron(II) ion is coordinated by six cyanide ligands. The overall compound is a salt, with four potassium cations (K⁺) balancing the 4- charge of the complex anion.

The Hexacyanoferrate(II) Anion: [Fe(CN)₆]⁴⁻

The [Fe(CN)₆]⁴⁻ anion exhibits a well-defined and highly symmetric structure. The central iron atom is in the +2 oxidation state (Fe²⁺). The electronic configuration of Fe²⁺ is [Ar]3d⁶.

Geometry: The six cyanide ligands are arranged around the central iron ion in a perfect octahedral geometry, belonging to the Oₕ point group.[1] This arrangement minimizes ligand-ligand repulsion and is a common coordination geometry for transition metal complexes with a coordination number of six.

Bonding: The bonding between the iron center and the cyanide ligands is a classic example of coordinate covalent bonding in transition metal complexes. This involves:

-

σ-Donation: Each cyanide ligand donates a pair of electrons from the carbon atom's sp-hybridized orbital to an empty d²sp³ hybrid orbital of the iron(II) ion.[1]

-

π-Backbonding: A crucial aspect of the stability of this complex is π-backbonding. The filled t₂g orbitals of the iron(II) center donate electron density back into the empty π* antibonding orbitals of the cyanide ligands.[1] This synergistic bonding mechanism strengthens the Fe-C bond and slightly weakens the C-N triple bond. The presence of strong π-backbonding is evidenced by the lowering of the C≡N stretching frequency in its infrared spectrum compared to free cyanide.[1]

Due to the strong field nature of the cyanide ligands, the [Fe(CN)₆]⁴⁻ complex is a low-spin complex. The six d-electrons of the Fe²⁺ ion are paired up in the lower energy t₂g orbitals (t₂g⁶eg⁰), resulting in a diamagnetic complex with a calculated dipole moment of 0 Debye due to its high symmetry.[1]

Crystal Structure

In the solid state, both the anhydrous and trihydrate forms of this compound have a complex polymeric structure. The octahedral [Fe(CN)₆]⁴⁻ anions are linked by potassium cations. These K⁺ ions are not simply interspersed but are coordinated to the nitrogen atoms of the cyanide ligands, creating a three-dimensional network.[2][3] These K⁺---NC linkages are what hold the solid lattice together and are broken upon dissolution in water.[2][3]

In the trihydrate form, water molecules are also incorporated into the crystal lattice and participate in hydrogen bonding with the nitrogen atoms of the cyanide ligands.[1]

Quantitative Structural Data

The precise molecular dimensions and crystal lattice parameters of this compound have been determined primarily through single-crystal X-ray diffraction.

Bond Lengths and Angles

| Parameter | Value (Å) | Reference |

| Fe-C Bond Length | ~1.92 | [1] |

| C-N Bond Length | ~1.15 | [1] |

| K-N Distance | 2.8 - 3.2 | [1] |

| O-H···N (in trihydrate) | ~2.9 | [1] |

| Parameter | Value (°) | Reference |

| C-Fe-C Bond Angles | 90 and 180 | Implied by octahedral geometry |

| Fe-C-N Bond Angle | ~180 | Implied by linear cyanide ligand |

Crystal System and Lattice Parameters (for the trihydrate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c or Cc |

Note: The lattice parameters can vary slightly depending on the specific crystalline form (polymorph) and the temperature of measurement.

Experimental Protocols

The definitive method for determining the molecular and crystal structure of compounds like this compound is single-crystal X-ray diffraction . Below is a generalized protocol representative of the methodology used for such a determination.

Generalized Protocol for Single-Crystal X-ray Diffraction of a Coordination Compound

1. Crystal Growth and Selection:

-

Slow evaporation of a saturated aqueous solution of this compound is a common method to obtain single crystals of suitable quality.

-

A well-formed, single crystal with sharp edges and no visible defects is selected under a microscope.

2. Crystal Mounting:

-

The selected crystal is mounted on a goniometer head. This can be done by adhering it to a glass fiber or a loop with a small amount of inert oil or epoxy.

3. Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled, often to around 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are diffracted by the crystal lattice.

-

The intensity and position of each diffraction spot are recorded.

4. Data Processing and Structure Solution:

-

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

-

The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial model of the structure is built by assigning atoms to the peaks in the electron density map.

5. Structure Refinement:

-

The initial structural model is refined against the experimental data using least-squares methods.

-

This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.

Visualization of the [Fe(CN)₆]⁴⁻ Anion

The following diagram illustrates the coordination and bonding within the hexacyanoferrate(II) anion.

Caption: Bonding in the octahedral [Fe(CN)₆]⁴⁻ anion.

Conclusion

The molecular structure of this compound is characterized by a stable, octahedral [Fe(CN)₆]⁴⁻ complex anion with a low-spin iron(II) center. The significant covalent character, reinforced by π-backbonding, contributes to its high stability. In the solid state, potassium ions link these anions into a polymeric framework. A detailed understanding of this structure, derived from techniques such as single-crystal X-ray diffraction, is fundamental for its application in scientific research and industry, providing a basis for predicting its chemical and physical properties.

References

A Technical Guide to the Historical Production of Potassium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methods for the production of potassium ferrocyanide, a compound of significant industrial and scientific importance. The following sections provide detailed experimental protocols, quantitative data, and process visualizations for the primary manufacturing techniques employed before the advent of modern synthetic methods.

Production from Nitrogenous Organic Matter: The Animal Fusion Process

One of the earliest and most widespread industrial methods for producing potassium ferrocyanide involved the high-temperature fusion of nitrogen-rich organic materials with potassium carbonate and iron. This process, often referred to as the "animal fusion" method, utilized readily available waste products.

Experimental Protocol

This protocol is based on common 19th-century industrial practices.

Materials:

-

Nitrogenous organic matter (e.g., dried blood, horns, hoofs, leather scraps, wool waste)

-

Potassium carbonate (pearl ash)

-

Iron filings or borings

Procedure:

-

Preparation of Raw Materials: The nitrogenous organic matter was thoroughly dried and coarsely powdered. Dried blood was a common feedstock. The potassium carbonate (pearl ash) was also dried and powdered.

-

Fusion:

-

Equal parts by weight of the dried, powdered organic matter and potassium carbonate were mixed.[1]

-

To this mixture, 6 to 8 percent by weight of iron borings were added.

-

The mixture was introduced in small portions into a shallow cast-iron pan or crucible set in a reverberatory furnace. The crucible was not filled more than two-thirds full to allow for swelling of the mixture.[1]

-

The mixture was heated to a low red heat with a loose cover on the crucible until smoke and flames ceased.[1]

-

The cover was then fitted tightly, and the temperature was increased to a full red or nearly white heat for approximately 30 minutes, ensuring the mass remained in a liquid state.[1] The process was considered complete when the violent reaction subsided, and the liquid remained in quiet fusion.

-

-

Lixiviation (Extraction):

-

The molten mass, known as the "metal," was ladled into iron pans to cool.

-

The cooled, solidified mass was broken into lumps and digested with warm water (around 85°C) for several hours.[1] A common proportion was one quart of water for every four ounces of the fused mixture.[1]

-

During this digestion, a chemical reaction occurs between the potassium cyanide and iron sulfide formed during fusion to yield potassium ferrocyanide: 6KCN + FeS → K4[Fe(CN)6] + K2S.[1]

-

-

Crystallization and Purification:

-

The resulting solution was filtered to remove insoluble materials.

-

The filtrate was then concentrated by evaporation.

-

Upon cooling, crude potassium ferrocyanide crystallized out.

-

The crude crystals were purified by one or more recrystallizations from water to obtain the final product. The mother liquors from crystallization could be further evaporated to yield more impure salt.

-

Quantitative Data

| Parameter | Value/Ratio | Source |

| Ratio of Dried Blood to Potassium Carbonate | 1 : 1 by weight | [1] |

| Amount of Iron Borings | 6 - 8% of the organic matter mixture | |

| Ratio of Fused Mixture to Water for Lixiviation | 4 oz : 1 quart (approximately 113g : 0.95L) | [1] |

| Lixiviation Temperature | 85 °C |

Process Workflow

Production from Prussian Blue

The earliest documented method for the synthesis of potassium ferrocyanide, reported by the French chemist Pierre Joseph Macquer in 1752, involved the reaction of Prussian blue with potassium hydroxide.

Experimental Protocol

Materials:

-

Prussian blue (ferric ferrocyanide)

-

Potassium hydroxide (caustic potash)

Procedure:

-

Reaction: A solution of potassium hydroxide was added to a suspension of Prussian blue.

-

Heating: The mixture was boiled. During this process, the Prussian blue decomposes, and the iron is converted to ferric hydroxide, while the ferrocyanide ion combines with the potassium ions in solution. The balanced chemical equation for this reaction is: Fe4[Fe(CN)6]3 + 12KOH → 3K4[Fe(CN)6] + 4Fe(OH)3

-

Separation: The resulting mixture was filtered to remove the insoluble ferric hydroxide precipitate.

-

Crystallization: The clear, yellow filtrate containing the dissolved potassium ferrocyanide was then concentrated by evaporation and allowed to cool, whereupon crystals of potassium ferrocyanide formed.

-

Purification: The crystals could be further purified by recrystallization.

Process Workflow

Production from Gasworks Spent Oxide

In the 19th and early 20th centuries, a significant source for the commercial production of potassium ferrocyanide was the spent oxide from coal gas purification plants. This material was rich in cyanogen compounds, which were byproducts of the coal carbonization process.

Experimental Protocol (General Outline)

The specific details of this process varied, but the general principles were as follows:

Materials:

-

Spent oxide from gasworks (containing ammonium thiocyanate, Prussian blue, and other cyanogen compounds)

-

An alkaline solution (e.g., potassium hydroxide or potassium carbonate)

-

An iron salt (if not already present in sufficient quantity)

Procedure:

-

Lixiviation: The spent oxide was treated with an alkaline solution to dissolve the soluble cyanide and thiocyanate compounds.

-

Conversion to Ferrocyanide: The resulting solution, which contained cyanide ions, was then heated with an iron salt (often ferrous sulfate) to form ferrocyanide ions in solution. If the spent oxide already contained sufficient iron compounds (like Prussian blue), this step might be combined with the lixiviation.

-

Separation and Purification: The solution was filtered to remove insoluble residues.

-

Crystallization: The filtrate was then treated similarly to the other methods, involving concentration and crystallization to recover the potassium ferrocyanide. The presence of thiocyanates and other impurities often required additional purification steps.

Logical Relationship Diagram

References

Tetrapotassium Hexacyanoferrate: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetrapotassium hexacyanoferrate, also known as potassium ferrocyanide, in a range of solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data and detailed experimental protocols for their work. The information is presented in a clear and structured format to facilitate easy comparison and application.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The following tables summarize the available quantitative data.

Solubility in Water

This compound is highly soluble in water, and its solubility increases significantly with temperature. The data presented here pertains to the trihydrate form (K₄[Fe(CN)₆]·3H₂O), which is the common commercially available form.

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 0 | 14.3[1] |

| 10 | 20[1] |

| 12 | 27 ( g/100 mL)[2] |

| 20 | 28.9 ( g/100 mL)[3][4] |

| 25 | 32.97[1] |

| 30 | 35.1[1] |

| 50 | 48.4[1] |

| 70 | 61.8[1] |

| 99.6 | 74.3[1] |

Solubility in Organic and Other Solvents

This compound is generally considered insoluble or sparingly soluble in most organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 15 | Insoluble[1] |

| Ethanol (absolute) | - | Insoluble[1][5] |

| Ethanol (80%) | 20 | 0.025[1] |

| Diethyl ether | - | Practically insoluble[1] |

| Methanol | 15 | Insoluble[1] |

| Methanol | 66 | 0.9[1] |

| Formamide | 25 | 14.7[1] |

| Ammonia (liquid) | - | Insoluble[1] |

| Aniline | - | Practically insoluble[1] |

| Benzonitrile | - | Practically insoluble[1] |

| Pyridine | - | Practically insoluble[1] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in water at a specific temperature using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.

Objective: To quantitatively determine the solubility of this compound trihydrate in water at a constant temperature.

Materials and Equipment:

-

This compound trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Distilled or deionized water

-

Thermostatic water bath

-

Conical flasks with stoppers

-

Analytical balance (accurate to at least 0.001 g)

-

Evaporating dishes (pre-weighed)

-

Pipettes and volumetric flasks

-

Filter paper and funnel

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Place a known volume of distilled water (e.g., 50 mL) into a conical flask.

-

Bring the flask to the desired temperature in a thermostatic water bath.

-

Add an excess amount of this compound to the water with continuous stirring to ensure the solution becomes saturated. The presence of undissolved crystals at the bottom of the flask indicates saturation.

-

Allow the solution to equilibrate at the set temperature for a sufficient period (e.g., 2-4 hours) with intermittent stirring to ensure equilibrium is reached.

-

-

Sample Withdrawal and Weighing:

-

Once equilibrium is established, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant saturated solution into a pre-weighed evaporating dish. It is crucial to avoid transferring any undissolved solid. Filtration of the withdrawn sample may be necessary.

-

Weigh the evaporating dish containing the saturated solution to determine the mass of the solution.

-

-

Evaporation and Drying:

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the salt (e.g., 100-110°C). This compound trihydrate begins to lose its water of crystallization around 60°C and becomes anhydrous at 100°C.[5][6]

-

Heat the dish until all the water has evaporated, leaving behind the dry solid residue of this compound.

-

Transfer the evaporating dish to a desiccator to cool to room temperature. This prevents the hygroscopic anhydrous salt from absorbing atmospheric moisture.

-

-

Final Weighing and Calculation:

-

Once cooled, weigh the evaporating dish with the dry solid residue.

-

Repeat the drying and cooling steps until a constant mass is achieved, ensuring all water has been removed.

-

The mass of the dissolved solute is the final constant mass of the dish and residue minus the initial mass of the empty dish.

-

The mass of the solvent (water) is the mass of the solution withdrawn minus the mass of the dissolved solute.

-

Calculate the solubility in grams of solute per 100 g of solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. oecd.org [oecd.org]

- 2. oiv.int [oiv.int]

- 3. The formation of zirconium hexacyanoferrate(ii) nanoparticles and their application in the highly sensitive determination of dopamine based on enhanced resonance Rayleigh scattering - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. msesupplies.com [msesupplies.com]

- 5. Potassium hexacyanoferrate(II) trihydrate, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. This compound trihydrate - CD Formulation [formulationbio.com]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Potassium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium ferrocyanide (K₄[Fe(CN)₆]), a compound of significant interest in various scientific and industrial fields. Understanding its thermal behavior is crucial for safety, process optimization, and the synthesis of derived materials. This document details the decomposition pathways in both inert and oxidizing atmospheres, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Executive Summary

The thermal decomposition of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) is a multi-stage process that is highly dependent on the surrounding atmosphere. The initial low-temperature stage involves the loss of water of crystallization. Subsequent decomposition at higher temperatures proceeds via distinct pathways in inert versus oxidizing atmospheres, yielding different solid and gaseous products. In an inert atmosphere, the decomposition primarily produces potassium cyanide, an iron-carbide species, and nitrogen gas. In the presence of oxygen, the reaction is more complex, leading to the formation of various iron oxides and potassium salts.

Thermal Decomposition in an Inert Atmosphere

When heated in an inert atmosphere such as nitrogen or argon, the decomposition of anhydrous potassium ferrocyanide commences at temperatures above 400°C. The primary products are potassium cyanide (KCN), nitrogen gas (N₂), and an iron carbide phase. There is some discrepancy in the literature regarding the exact stoichiometry of the solid residue, with some studies reporting the formation of iron carbide (FeC₂) and others suggesting a mixture of a different iron carbide (Fe₃C) and elemental carbon.[1][2][3]

Decomposition Pathway:

The generally accepted primary reaction is:

K₄[Fe(CN)₆] (s) → 4 KCN (s/l) + FeC₂ (s) + N₂ (g)[2]

An alternative reaction proposed in some studies is:

3 K₄[Fe(CN)₆] (s) → 12 KCN (s/l) + Fe₃C (s) + 5 C (s) + 3 N₂ (g)[3]

The evolution of nitrogen gas is a key indicator of the decomposition of the ferrocyanide complex. At temperatures exceeding 1100°C, volatile potassium cyanide may also be detected.[2]

Quantitative Data

The following table summarizes the key thermal events for the decomposition of potassium ferrocyanide trihydrate in an inert atmosphere.

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Products |

| ~60 - 150 | ~12-13 | Dehydration | K₄[Fe(CN)₆] (anhydrous), H₂O (g) |

| > 400 | Varies with final T | Decomposition of [Fe(CN)₆]⁴⁻ | KCN (s/l), FeC₂/Fe₃C+C (s), N₂ (g) |

Evolved Gas Analysis

Evolved Gas Analysis (EGA) coupled with mass spectrometry (MS) is instrumental in identifying the gaseous products. In an inert atmosphere, the primary gaseous product is nitrogen (N₂). At very high temperatures, some potassium cyanide may vaporize.

Thermal Decomposition in an Oxidizing Atmosphere

In the presence of oxygen (e.g., in air), the thermal decomposition of potassium ferrocyanide is significantly more complex. The reaction pathway involves the oxidation of the iron center and the cyanide ligands.

The initial dehydration step is similar to that in an inert atmosphere. However, the subsequent decomposition of the anhydrous salt leads to a variety of products. Studies have identified the formation of iron oxides (such as α-Fe₂O₃, Fe₃O₄, and FeO), potassium cyanate (KOCN), potassium carbonate (K₂CO₃), and potassium iron oxides (e.g., KFeO₂).[4] The evolution of cyanogen gas ((CN)₂) has also been reported.

Decomposition Pathway:

A proposed reaction sequence in the presence of oxygen is:

-

4 K₄[Fe(CN)₆] (s) + 3 O₂ (g) → 2 Fe₂O₃ (s) + 16 KCN (s) + 4 (CN)₂ (g)

-

2 KCN (s) + O₂ (g) → 2 KOCN (s)

Further reactions at higher temperatures can lead to the formation of potassium carbonate and other iron oxide species.

Quantitative Data

The following table summarizes the key thermal events for the decomposition of potassium ferrocyanide trihydrate in an oxidizing atmosphere (air).

| Temperature Stage | Peak Temperature (°C) | Mass Loss (%) | Associated Event | Solid Products Identified | Gaseous Products |

| Dehydration | ~150 (endotherm) | ~13 | Loss of 3 H₂O | K₄[Fe(CN)₆] (anhydrous) | H₂O |

| Initial Decomposition | ~450 | - | Oxidation and decomposition | α-Fe₂O₃, KOCN, KCN | (CN)₂ |

| Further Decomposition | >500 | - | Further reactions of intermediates | Fe₃O₄, FeO, Fe₃C, K₂CO₃, KFeO₂ | CO₂ |

Experimental Protocols

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This protocol provides a general framework for analyzing the thermal decomposition of potassium ferrocyanide using a coupled TGA-MS system.

Objective: To determine the temperature-dependent mass loss of the sample and identify the evolved gaseous products.

Materials and Equipment:

-

Thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS)

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

High-purity nitrogen or argon gas for inert atmosphere experiments

-

Synthetic air or oxygen for oxidizing atmosphere experiments

-

Alumina or platinum crucibles

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of potassium ferrocyanide trihydrate into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert or oxidizing atmosphere.

-

Set the MS to scan a mass range of 10-200 amu to detect expected fragments of evolved gases (e.g., m/z 18 for H₂O, 28 for N₂, 26 for CN⁻, 44 for CO₂, 52 for (CN)₂).

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 1000°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass (TGA), the rate of mass change (DTG), and the mass spectra of the evolved gases as a function of temperature.

-

Data Analysis:

-

Analyze the TGA curve to determine the temperatures of decomposition and the percentage mass loss for each step.

-

Correlate the mass loss steps with the evolution of specific gases detected by the MS.

-

Identify the evolved gases by their characteristic mass spectral fragmentation patterns.

-

Visualizations

The following diagrams illustrate the thermal decomposition pathways of potassium ferrocyanide.

Caption: Decomposition pathway in an inert atmosphere.

Caption: Decomposition pathway in an oxidizing atmosphere.

Caption: Experimental workflow for TGA-MS analysis.

References

An In-depth Technical Guide to the Coordination Complex [Fe(CN)₆]⁴⁻

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination complex hexacyanoferrate(II), [Fe(CN)₆]⁴⁻, also known as ferrocyanide. This document delves into its fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and its applications, offering a consolidated resource for professionals in research and development.

Molecular Structure and Bonding

The hexacyanoferrate(II) ion is a coordination complex consisting of a central iron(II) ion (Fe²⁺) octahedrally coordinated to six cyanide ligands (CN⁻). The cyanide ligands are strong-field ligands, which dictates the electronic and magnetic properties of the complex.

The bonding in [Fe(CN)₆]⁴⁻ involves the donation of a lone pair of electrons from the carbon atom of the cyanide ligand to the empty d-orbitals of the Fe²⁺ ion, forming a sigma (σ) bond. Additionally, there is a significant degree of π-backbonding, where electron density from the filled d-orbitals of the iron is donated back into the empty π* antibonding orbitals of the cyanide ligands. This π-backbonding strengthens the Fe-C bond and is a key feature of the complex's stability.

The complex has a perfect octahedral geometry with the point group Oₕ. The central iron atom is in the +2 oxidation state and has a d⁶ electronic configuration. Due to the strong-field nature of the cyanide ligands, the complex is low-spin, with all six d-electrons paired in the lower energy t₂g orbitals.[1][2] This results in a diamagnetic complex.[3]

Electronic Properties and Spectroscopic Data

The electronic configuration of the Fe²⁺ ion in [Fe(CN)₆]⁴⁻ is t₂g⁶ e.g.⁰. This low-spin configuration is a direct consequence of the large ligand field splitting energy (Δoct) induced by the strong-field cyanide ligands, which is greater than the electron pairing energy.[2]

References

A Technical Guide to the Discovery and History of Yellow Prussiate of Potash (Potassium Ferrocyanide)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and scientific evolution of yellow prussiate of potash, chemically known as potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O). From its serendipitous discovery to its large-scale industrial production, this document provides a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols derived from historical and modern sources. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this versatile coordination compound.

Discovery and Early History

The story of yellow prussiate of potash begins with the synthesis of the vibrant pigment, Prussian blue. In 1752, the French chemist Pierre Joseph Macquer made a pivotal discovery while investigating the properties of Prussian blue. He reported that by treating Prussian blue (a complex iron(III) ferrocyanide) with potassium hydroxide, a soluble, yellow crystalline substance could be obtained.[1] This marked the first synthesis of what would become known as yellow prussiate of potash.

Macquer's work demonstrated that Prussian blue was not a simple iron compound but a more complex salt from which a new substance could be derived. This discovery was a significant step in the early understanding of coordination chemistry.

Historical Industrial Synthesis: The Fusion Process

Prior to the development of modern chemical manufacturing, the industrial production of yellow prussiate of potash relied on a rather crude but effective method involving the fusion of nitrogen-rich organic materials with potassium carbonate and iron.[2][1] This process, often carried out in large cast-iron pots, was the primary source of the compound throughout the 18th and 19th centuries.

Common sources of nitrogen and carbon for this process included a variety of waste materials such as torrified horn, leather scraps, offal, and dried blood.[2] The use of these materials, while practical at the time, resulted in a product that was often impure.

Experimental Protocol: Historical Fusion Process

The following protocol is a generalized representation of the historical fusion process, compiled from various historical accounts. Exact ratios and conditions varied, but the fundamental steps remained consistent.

Materials:

-

Nitrogenous organic matter (e.g., dried blood, horn shavings, leather scraps)

-

Potassium carbonate (potash)

-

Iron filings

-

Water

Procedure:

-

The nitrogenous organic matter is thoroughly dried and, in some cases, charred before use.

-

A mixture of potassium carbonate and iron filings is placed in a large cast-iron pot and heated to fusion.

-

The dried organic matter is gradually added to the molten mixture while continuously stirring with an iron rod. The reaction is vigorous and produces flammable gases.

-

The heating is continued until the evolution of gases ceases and the mixture is in a state of quiet fusion.

-

The molten mass is then ladled out and allowed to cool.

-

The cooled, solidified mass is broken up and lixiviated with hot water to dissolve the soluble potassium ferrocyanide.

-

The resulting solution is filtered to remove insoluble impurities.

-

The filtrate is then concentrated by evaporation, and upon cooling, crude yellow crystals of potassium ferrocyanide precipitate.

-

The crude product can be purified by recrystallization from hot water.

Key Chemical Reactions (Simplified):

The chemistry of the fusion process is complex and involves multiple reactions. A simplified representation of the key transformations is as follows:

-

Decomposition of organic matter in the presence of potassium carbonate to form potassium cyanide: Nitrogenous Organic Matter + K₂CO₃ → KCN + other products

-

Reaction of potassium cyanide with iron sulfides (formed from sulfur impurities in the reactants) and iron to produce potassium ferrocyanide: 6 KCN + FeS → K₄[Fe(CN)₆] + K₂S

Macquer's Synthesis from Prussian Blue

As previously mentioned, the first documented synthesis of potassium ferrocyanide was achieved by Pierre Joseph Macquer in 1752.[3][1] His method involved the chemical decomposition of Prussian blue with a potassium alkali.

Experimental Protocol: Macquer's Synthesis

The following is a representative protocol based on Macquer's reported method.

Materials:

-

Prussian blue (Ferric ferrocyanide)

-

Potassium hydroxide (KOH) solution

-

Water

Procedure:

-

A slurry of Prussian blue in water is prepared.

-

A solution of potassium hydroxide is gradually added to the Prussian blue slurry while stirring.

-

The mixture is heated and stirred, causing the blue color of the Prussian blue to disappear and a brownish precipitate of iron(III) hydroxide to form.

-

The reaction mixture is then filtered to separate the iron(III) hydroxide precipitate from the soluble potassium ferrocyanide solution.

-

The clear, yellow filtrate is collected.

-

The filtrate is concentrated by gentle heating.

-

Upon cooling, lemon-yellow crystals of potassium ferrocyanide precipitate from the solution.

-

The crystals can be collected and dried.

Key Chemical Reaction:

Fe₄[Fe(CN)₆]₃ (Prussian Blue) + 12 KOH → 3 K₄[Fe(CN)₆] (Potassium Ferrocyanide) + 4 Fe(OH)₃ (Iron(III) Hydroxide)

Modern Industrial Synthesis

The contemporary industrial production of potassium ferrocyanide is a more refined and controlled process, typically starting with hydrogen cyanide, an iron salt, and a source of calcium.[2][1] This method allows for a higher purity product and avoids the use of hazardous and odorous animal byproducts.

Experimental Protocol: Modern Industrial Synthesis

This protocol outlines the key stages of the modern industrial synthesis of potassium ferrocyanide.

Materials:

-

Hydrogen cyanide (HCN)

-

Iron(II) chloride (FeCl₂)

-

Calcium hydroxide (Ca(OH)₂)

-

Potassium salts (e.g., potassium chloride, KCl)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Formation of Calcium Ferrocyanide: Hydrogen cyanide, iron(II) chloride, and calcium hydroxide are reacted in an aqueous solution. This reaction produces a precipitate of hydrated calcium ferrocyanide (Ca₂[Fe(CN)₆]·11H₂O).

-

Formation of Calcium-Potassium Salt: The calcium ferrocyanide solution is then treated with potassium salts, such as potassium chloride. This causes the precipitation of a mixed calcium-potassium salt, CaK₂[Fe(CN)₆].

-

Conversion to Potassium Ferrocyanide: The mixed salt is subsequently treated with a solution of potassium carbonate. This reaction precipitates calcium carbonate, leaving the desired potassium ferrocyanide in solution.

-

Crystallization: The insoluble calcium carbonate is removed by filtration. The resulting clear solution of potassium ferrocyanide is then concentrated and cooled to induce the crystallization of the trihydrate salt (K₄[Fe(CN)₆]·3H₂O).

Key Chemical Reactions:

-

6 HCN + FeCl₂ + 3 Ca(OH)₂ → Ca₂[Fe(CN)₆] + CaCl₂ + 6 H₂O

-

Ca₂[Fe(CN)₆] + 2 KCl → CaK₂[Fe(CN)₆] + CaCl₂

-

CaK₂[Fe(CN)₆] + K₂CO₃ → K₄[Fe(CN)₆] + CaCO₃

Quantitative Data and Properties

Precise quantitative data, such as reaction yields and purity levels for the historical methods of producing potassium ferrocyanide, are not well-documented in the available literature. The variability in the quality of raw materials and the lack of standardized processes in the 18th and 19th centuries make it challenging to provide definitive figures. However, it is understood that the historical fusion process would have produced a less pure product compared to Macquer's method and certainly less pure than modern industrial synthesis.

Modern industrial processes are designed for high efficiency and purity, with commercial grades of potassium ferrocyanide typically exceeding 99% purity.

| Property | Value |

| Chemical Formula | K₄[Fe(CN)₆]·3H₂O |

| Molar Mass | 422.388 g/mol (trihydrate) |

| Appearance | Lemon-yellow monoclinic crystals |

| Density | 1.85 g/cm³ |

| Solubility in Water | 28.9 g/100 mL at 20 °C |

| Melting Point | Decomposes upon heating |

Table 1: Physical and Chemical Properties of Potassium Ferrocyanide Trihydrate

Conclusion

The journey of yellow prussiate of potash from its discovery in an 18th-century chemistry experiment to its current status as a high-purity industrial chemical is a testament to the advancement of chemical science and technology. Understanding its historical synthesis provides valuable context for the evolution of chemical manufacturing, while knowledge of modern production methods is essential for its contemporary applications. This guide has provided a detailed overview of the key synthetic routes, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. An Epitome of Chemistry, in Three Parts. by Henry, William: Good Hard Cover (1803) 3rd Edition. | Besleys Books PBFA [abebooks.com]

- 2. A Dictionary of Chemistry and Mineralogy, with an account of the processes employed in many of the most important chemical manufactures. To which are added a description of chemical apparatus, and various useful tables of weights and measures, chemical instruments, &c. &c. Vol. I-II by Aikin, A.; Aikin, C.r. [pemberleybooks.com]

- 3. A manual of elementary chemistry : theoretical and practical / by George Fownes. | Wellcome Collection [wellcomecollection.org]

basic reactions of Tetrapotassium hexacyanoferrate with acids

An In-depth Technical Guide on the Core Reactions of Tetrapotassium Hexacyanoferrate with Acids

Abstract

This compound(II), also known as potassium ferrocyanide (K₄[Fe(CN)₆]), is a coordination compound featuring a central iron atom tightly bound to six cyanide ligands. While stable under standard conditions, its reactivity with acids is of significant interest and concern in research and industrial settings. This technical guide provides a comprehensive overview of the primary reactions of this compound with various types of acids. It details the conditions leading to the formation of hydrogen cyanide, carbon monoxide, and Prussian blue, and outlines the redox chemistry involved. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual diagrams to elucidate these fundamental chemical transformations.

Reaction with Strong, Non-Oxidizing Acids: Liberation of Hydrogen Cyanide

The most critical reaction from a safety perspective is the decomposition of this compound by strong, non-oxidizing acids, such as hydrochloric acid (HCl) or dilute sulfuric acid (H₂SO₄). The hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, is a stable complex; however, in a highly acidic environment, the cyanide ligands are protonated, leading to the breakdown of the complex and the liberation of extremely toxic hydrogen cyanide (HCN) gas.[1][2][3] This reaction underscores the necessity of avoiding contact between ferrocyanide salts and strong acids outside of a controlled environment like a fume hood.[1][4]

The initial step involves the formation of hydroferrocyanic acid (H₄[Fe(CN)₆]), a white precipitate, which is unstable and decomposes to release HCN.[5]

Overall Reaction with HCl: K₄[Fe(CN)₆] + 6HCl → 4KCl + H₄[Fe(CN)₆] → 4KCl + 4HCN(g) + Fe(CN)₂ (s)

Caption: Reaction pathway for the generation of HCN gas.

Experimental Protocol: Synthesis of Hydroferrocyanic Acid[5]

This protocol demonstrates the reaction of potassium ferrocyanide with a strong acid to form the intermediate hydroferrocyanic acid.

-

Preparation: Dissolve 40 g of potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) in 200 mL of distilled water in a 400 mL beaker.

-

Reaction: To the dissolved solution, add 90 mL of 12 M hydrochloric acid. A fine, white, milky precipitate of hydroferrocyanic acid will form immediately.

-

Stirring: Stir the mixture for ten minutes to ensure the reaction goes to completion.

-

Cooling: Place the beaker in an ice bath for 20 minutes, allowing the temperature to drop to approximately 5°C.

-

Filtration: Filter the settled white powder using vacuum filtration.

-

Washing: Wash the collected precipitate with 100 mL of acetone.

-

Drying: Dry the final product in a vacuum desiccator. The theoretical yield is 20.52 g.

| Reactant | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) |

| K₄[Fe(CN)₆]·3H₂O | 422.39 | 40.0 g | 0.095 |

| Hydrochloric Acid (12 M) | 36.46 | 90.0 mL | 1.08 |

Reaction with Strong, Oxidizing Acids

When this compound reacts with strong, oxidizing acids, the reaction pathway is significantly different and depends on the specific acid used.

Concentrated Sulfuric Acid

With hot, concentrated sulfuric acid, the reaction is a complex process involving hydrolysis and dehydration. Instead of producing HCN, this reaction yields carbon monoxide (CO), another toxic gas.[6]

Overall Reaction: K₄[Fe(CN)₆] + 6H₂SO₄ + 6H₂O → 2K₂SO₄ + FeSO₄ + 3(NH₄)₂SO₄ + 6CO(g)[7]

Nitric Acid

Treatment of potassium ferrocyanide with nitric acid results in the oxidation of the complex to form H₂[Fe(NO)(CN)₅].[8][9] Following neutralization of this intermediate, typically with sodium carbonate, red crystals of sodium nitroprusside can be isolated.[8]

Caption: Products from dilute vs. concentrated H₂SO₄.

Acid-Mediated Redox Reactions: Oxidation to Ferricyanide

In the presence of an acid and a suitable oxidizing agent, the iron(II) center in the ferrocyanide complex ([Fe(CN)₆]⁴⁻) is oxidized to iron(III), forming the ferricyanide complex ([Fe(CN)₆]³⁻).[10][11]

Key Oxidizing Agents and Reactions:

-

Hydrogen Peroxide (H₂O₂): In an acidic solution, hydrogen peroxide readily oxidizes ferrocyanide to ferricyanide.[10] 2K₄[Fe(CN)₆] + H₂SO₄ + H₂O₂ → 2K₃[Fe(CN)₆] + K₂SO₄ + 2H₂O[10]

-

Potassium Permanganate (KMnO₄): In the presence of hydrochloric acid, potassium permanganate oxidizes ferrocyanide. 5K₄[Fe(CN)₆] + KMnO₄ + 8HCl → 5K₃[Fe(CN)₆] + MnCl₂ + 6KCl + 4H₂O[11]

-

Chlorine (Cl₂): Passing chlorine gas through a solution of potassium ferrocyanide also yields potassium ferricyanide.[8] 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl[8]

References

- 1. flinnsci.com [flinnsci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Potassium ferricyanide - Wikipedia [en.wikipedia.org]

- 4. uprm.edu [uprm.edu]

- 5. Sciencemadness Discussion Board - Preparation of Hydroferrocyanic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. reddit.com [reddit.com]

- 7. byjus.com [byjus.com]

- 8. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 9. Potassium ferrocyanide - Sciencemadness Wiki [sciencemadness.org]

- 10. 2 K4[Fe(CN)6] + H2SO4 + H2O2 → 2 K3[Fe(CN)6] + K2SO4 + 2 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 11. 5 K4[Fe(CN)6] + KMnO4 + 8 HCl → 5 K3[Fe(CN)6] + MnCl2 + 6 KCl + 4 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Prussian Blue from Tetrapotassium Hexacyanoferrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prussian blue, with the chemical formula Fe₄[Fe(CN)₆]₃, is a synthetic inorganic pigment that has garnered significant attention in the biomedical field due to its unique properties. Its biocompatibility, low toxicity, and porous structure make it an excellent candidate for various applications, including drug delivery, bioimaging, and as an antidote for heavy metal poisoning.[1][2][3] Notably, Prussian blue nanoparticles (PBNPs) have been explored as carriers for anticancer drugs and as contrast agents for magnetic resonance imaging (MRI).[1][2][4] The synthesis of Prussian blue is straightforward, often involving the reaction of an iron(III) salt with a hexacyanoferrate(II) salt, such as tetrapotassium hexacyanoferrate (K₄[Fe(CN)₆]). This document provides detailed protocols for the synthesis of Prussian blue using this compound as a precursor and summarizes key quantitative data from various studies.

Chemical Reaction Pathway

The synthesis of Prussian blue from this compound and iron(III) chloride is a precipitation reaction. The overall balanced chemical equation is:

3 K₄[Fe(CN)₆] + 4 FeCl₃ → Fe₄[Fe(CN)₆]₃ + 12 KCl

This reaction results in the formation of the characteristic deep blue precipitate of Prussian blue.

Chemical reaction for the synthesis of Prussian blue.

Experimental Protocols

This section details two common methods for the synthesis of Prussian blue nanoparticles.

Protocol 1: Simple Precipitation Method

This protocol is adapted from basic laboratory procedures for synthesizing Prussian blue pigment.

Materials:

-

Iron(III) chloride (FeCl₃)

-

This compound trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Filtration setup (e.g., Buchner funnel, filter paper, filter flask)

Procedure:

-

Prepare Reactant Solutions:

-

Reaction:

-

In a beaker, mix 20 mL of the saturated iron(III) chloride solution with 20 mL of the saturated potassium ferrocyanide solution.[5]

-

Stir the mixture with a glass rod. An immediate formation of a deep blue precipitate will be observed.

-

-

Separation and Washing:

-

Set up a Buchner funnel with filter paper.

-

Pour the reaction mixture into the funnel and apply suction to filter the precipitate.

-

Wash the precipitate with distilled water to remove soluble impurities like potassium chloride.

-

-

Drying:

-

Carefully scrape the filtered Prussian blue pigment onto a watch glass.

-

Allow the pigment to dry completely. This may take several days at room temperature or can be expedited in a drying oven at a low temperature.

-

Protocol 2: Synthesis of Stabilized Prussian Blue Nanoparticles (PBNPs)

This protocol is based on methods for producing PBNPs with controlled size and stability for biomedical applications, often using a stabilizing agent like polyvinylpyrrolidone (PVP).

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) - Note: Some protocols use K₃[Fe(CN)₆] for nanoparticle synthesis.

-

Polyvinylpyrrolidone (PVP)

-

Distilled or deionized water

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Prepare Precursor Solution:

-

Dissolve a specific amount of K₃[Fe(CN)₆] and PVP in distilled water. The concentrations can be varied to control nanoparticle size.[6]

-

-

Reaction:

-

While stirring vigorously, add an aqueous solution of FeCl₃ dropwise to the K₃[Fe(CN)₆] and PVP solution.

-

The reaction mixture will turn blue, indicating the formation of PBNPs.

-

-

Purification:

-

The resulting PBNP dispersion can be purified by dialysis against distilled water to remove unreacted precursors and byproducts.

-

-

Characterization:

-

The size and morphology of the synthesized PBNPs can be characterized using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

-

Experimental Workflow

The general workflow for the synthesis and characterization of Prussian blue nanoparticles is outlined below.

General workflow for Prussian blue nanoparticle synthesis.

Quantitative Data

The properties of synthesized Prussian blue can vary depending on the synthesis method and conditions. The following tables summarize some of the reported quantitative data.

Table 1: Particle Size of Prussian Blue Nanoparticles Synthesized under Different Conditions

| Precursors | Stabilizing Agent | Synthesis Method | Average Particle Size (nm) | Reference |

| FeCl₂ and K₃[Fe(CN)₆] | None | Simple Precipitation | 1.7 (with poor stability) | [7] |

| FeCl₃ and K₃[Fe(CN)₆] | None | Simple Precipitation | 182 | [7] |

| FeCl₃ and K₃[Fe(CN)₆] | PVP | In-situ modification | 18 (size decreased with increasing PVP) | [7] |

| Fe²⁺, [Fe(CN)₆]³⁻, and PVP | PVP | Mixing of aqueous solutions | 12 - 27 (dependent on Fe ion concentration and Fe:PVP ratio) | [6] |

| Fe³⁺ and [Fe(CN)₆]⁴⁻ in microemulsion | Not specified | Microemulsion | Uniform shape and size | [8] |

Table 2: Yield and Purity of Prussian Blue Synthesis

| Synthesis Method | Key Parameters | Yield | Purity Notes | Reference |

| Historical (18th Century) Method | Varies (calcination time, temperature, vessel) | Not specified | Impurities: amorphous carbon, KCl, alum, sulfates/sulfides, aluminum hydroxide | [9] |

| Reaction of Iron Filings with Acids and K₄[Fe(CN)₆] | Stepwise oxidation of iron | 5.05 g (from a specific procedure) | Not specified | [10] |

| Dropwise addition of K₄[Fe(CN)₆] to FeCl₃ | Inverse-mixing order can form KFe[Fe(CN)₆] initially | Not specified | Precipitate may contain 34.9% iron by mass | [11] |

Applications in Drug Development

Prussian blue nanoparticles have emerged as a promising platform for various biomedical applications.

-

Drug Delivery: The porous structure of PBNPs allows for the loading and sustained release of therapeutic agents, such as anticancer drugs.[2][3][12]

-

Biomedical Imaging: Due to the presence of iron, PBNPs can be used as contrast agents for T1-weighted MRI.[2] Their strong optical absorption in the near-infrared region also makes them suitable for photoacoustic imaging.[1]

-

Theranostics: The combination of therapeutic and diagnostic capabilities makes PBNPs a potential theranostic agent for cancer treatment, enabling simultaneous imaging and drug delivery.[1][4]

-

Antidote: The U.S. FDA has approved an oral formulation of Prussian blue (Radiogardase®) for treating internal contamination with radioactive cesium and thallium.[2][13]

Conclusion

The synthesis of Prussian blue from this compound is a versatile and cost-effective method for producing a material with significant potential in research and drug development. By carefully controlling the reaction conditions and employing stabilizing agents, the size, morphology, and stability of the resulting nanoparticles can be tailored to specific biomedical applications. The protocols and data presented in these application notes provide a comprehensive resource for scientists and researchers working in this exciting field.

References

- 1. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Progress in Applications of Prussian Blue Nanoparticles in Biomedicine | Semantic Scholar [semanticscholar.org]

- 5. flinnsci.com [flinnsci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of prussian blue, fe4[fe(cn)6]3 | PPTX [slideshare.net]

- 11. pianetachimica.it [pianetachimica.it]

- 12. Nanoscale Prussian Blue and Its Analogues: Design and Applications in Infection Control, Wound Healing and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photomagnetic Prussian blue nanocubes: synthesis, characterization, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Determination of Potassium Ferrocyanide Concentration via Permanganometric Titration

Abstract

This document provides a comprehensive protocol for the quantitative determination of potassium ferrocyanide (K₄[Fe(CN)₆]) using potassium permanganate (KMnO₄) titration. This redox titration method is based on the oxidation of ferrocyanide ions ([Fe(CN)₆]⁴⁻) to ferricyanide ions ([Fe(CN)₆]³⁻) by the permanganate ion (MnO₄⁻) in an acidic medium. Potassium permanganate serves as a powerful oxidizing agent and its own indicator, making it a cost-effective and widely used reagent in volumetric analysis.[1][2] The endpoint is identified by the appearance of a persistent faint pink color, signaling the presence of excess permanganate ions after all the ferrocyanide has been oxidized.[3] This method is highly applicable in various research and industrial settings, including drug development, where precise quantification of reactants is crucial.

Principle of the Method

The titration is performed in a strong acidic solution, typically using sulfuric acid, to ensure the complete reduction of the permanganate ion to the colorless manganese(II) ion (Mn²⁺).[2] The overall balanced chemical reaction is as follows:

5 K₄[Fe(CN)₆] + KMnO₄ + 4 H₂SO₄ → 5 K₃[Fe(CN)₆] + 3 K₂SO₄ + MnSO₄ + 4 H₂O [4]

In this reaction, potassium ferrocyanide is the reducing agent, and potassium permanganate is the oxidizing agent.[4] The stoichiometry of the reaction shows that one mole of potassium permanganate reacts with five moles of potassium ferrocyanide.[3][4] Because potassium permanganate solution has an intense purple color and its reduced form (Mn²⁺) is nearly colorless, the titrant itself acts as the indicator.[5][6] The first drop of excess KMnO₄ after the equivalence point imparts a stable pink color to the solution, marking the end of the titration.[7]

Materials and Reagents

A summary of the necessary equipment and chemical reagents is provided in the table below.

| Category | Item |

| Glassware | 50 mL Burette, 25 mL Pipette, 250 mL Volumetric flasks, 250 mL Conical flasks, Beakers, Funnel, Graduated cylinders |

| Equipment | Analytical Balance, Hot Plate/Stirrer, Burette clamp, Ring stand |

| Reagents | Potassium Permanganate (KMnO₄), Potassium Ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), Sodium Oxalate (Na₂C₂O₄) (Primary Standard), Concentrated Sulfuric Acid (H₂SO₄), Distilled/Deionized Water |

Experimental Protocols

Preparation of Solutions

3.1.1. Preparation of ~0.1 N (0.02 M) Potassium Permanganate Solution Potassium permanganate is not a primary standard, so its solution must be prepared and then standardized.

-

Weigh approximately 3.2 g of KMnO₄ crystals.[1]

-

Transfer the crystals to a 1000 mL beaker and add approximately 900 mL of distilled water.

-

Heat the solution to a gentle boil for about 1 hour on a hot plate to oxidize any organic matter and impurities.[8]

-

Cover the beaker and allow it to stand for at least 24 hours in the dark to allow for the precipitation of manganese dioxide (MnO₂).

-

Carefully filter the solution through a sintered glass funnel to remove the MnO₂ precipitate. Avoid using filter paper as it can react with the permanganate.[1]

-

Transfer the filtered solution to a clean, dark glass bottle for storage to prevent decomposition by light.[1]

3.1.2. Standardization of Potassium Permanganate Solution The prepared KMnO₄ solution is standardized against primary standard sodium oxalate.

-

Accurately weigh about 0.2-0.3 g of dried sodium oxalate into a 250 mL conical flask.[9]

-

Add 50 mL of distilled water and 20 mL of 6 N H₂SO₄ to the flask and swirl to dissolve the solid.[9]

-

Titrate the hot oxalate solution with the prepared KMnO₄ solution from a burette. The purple color of the permanganate will disappear as it is added.

-